N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide
Description
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a fluorinated benzamide, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c17-15-7-12(1-2-13(15)10-20)16(21)18-8-11-5-6-19(9-11)14-3-4-14/h1-2,7,11,14,20H,3-6,8-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOXCWKLANVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNC(=O)C3=CC(=C(C=C3)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Cyclopropylpyrrolidine Moiety: : This step involves the cyclization of a suitable precursor to form the cyclopropylpyrrolidine ring. This can be achieved through a cyclization reaction using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
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Attachment of the Benzamide Group: : The cyclopropylpyrrolidine intermediate is then reacted with a fluorinated benzoyl chloride derivative in the presence of a base such as triethylamine (TEA) to form the desired benzamide linkage.
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Introduction of the Hydroxymethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide has been explored for various scientific research applications, including:
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Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
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Medicine: : Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.
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Industry: : Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated benzamide moiety allows it to bind to certain enzymes or receptors, modulating their activity. The cyclopropylpyrrolidine ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide can be compared with other similar compounds, such as:
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N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-chloro-4-(hydroxymethyl)benzamide: : Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
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N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(methoxymethyl)benzamide: : Similar structure but with a methoxymethyl group instead of hydroxymethyl, which may affect its solubility and interaction with biological targets.
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N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(aminomethyl)benzamide: : Similar structure but with an aminomethyl group, which may influence its pharmacokinetic properties and therapeutic potential.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
